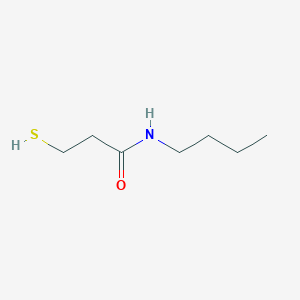![molecular formula C12H20O B14370144 8-[(But-3-en-2-yl)oxy]octa-1,6-diene CAS No. 90689-23-9](/img/structure/B14370144.png)
8-[(But-3-en-2-yl)oxy]octa-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(But-3-en-2-yl)oxy]octa-1,6-diene is an organic compound characterized by its unique structure, which includes a butenyl group attached to an octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(But-3-en-2-yl)oxy]octa-1,6-diene typically involves the reaction of an appropriate octadiene precursor with a butenylating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistent quality and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(But-3-en-2-yl)oxy]octa-1,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
8-[(But-3-en-2-yl)oxy]octa-1,6-diene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 8-[(But-3-en-2-yl)oxy]octa-1,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Octadiene: A simpler diene with similar reactivity but lacks the butenyl group.
Butenyl ethers: Compounds with similar functional groups but different backbone structures.
Uniqueness
8-[(But-3-en-2-yl)oxy]octa-1,6-diene is unique due to its combination of a butenyl group and an octadiene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propriétés
Numéro CAS |
90689-23-9 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
8-but-3-en-2-yloxyocta-1,6-diene |
InChI |
InChI=1S/C12H20O/c1-4-6-7-8-9-10-11-13-12(3)5-2/h4-5,9-10,12H,1-2,6-8,11H2,3H3 |
Clé InChI |
HABQSMSAGBHAER-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OCC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



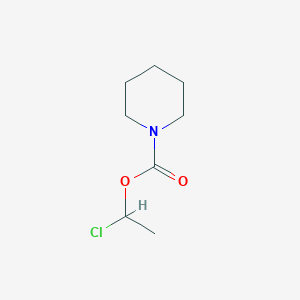
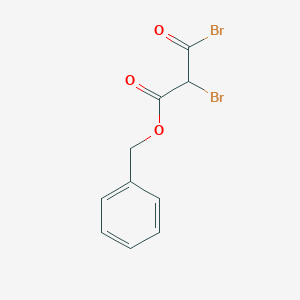
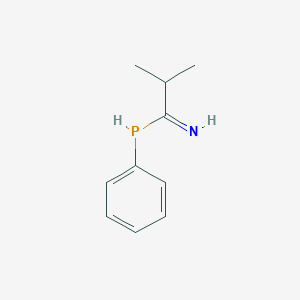
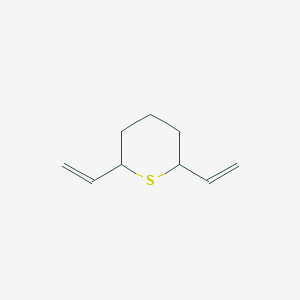
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
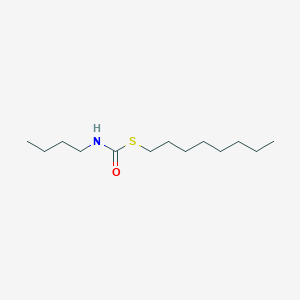
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
